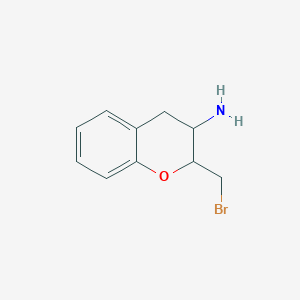
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group and an amine group attached to a dihydrobenzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The brominated intermediate is then reacted with ammonia or an amine to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques are crucial in industrial settings to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzopyrans depending on the nucleophile used.
Oxidation: Oxidized derivatives such as benzopyranones or benzopyranols.
Reduction: Reduced forms such as methyl-substituted benzopyrans.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzopyrans.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The compound may also modulate specific signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-5-amine
Uniqueness
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromomethyl and amine groups on the benzopyran ring can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H12BrNO/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-4,8,10H,5-6,12H2 |
Clave InChI |
BPQOVWVWCJSCHU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC2=CC=CC=C21)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



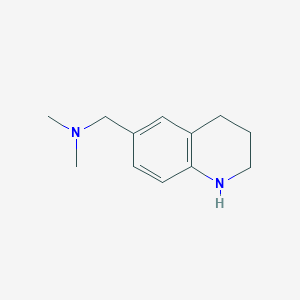
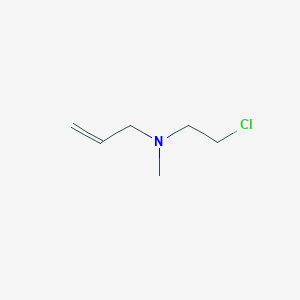

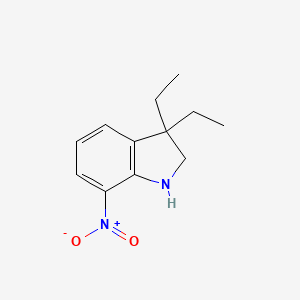


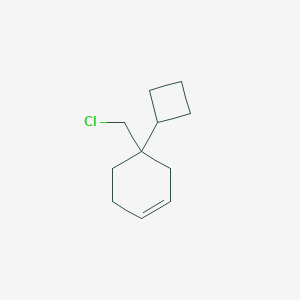
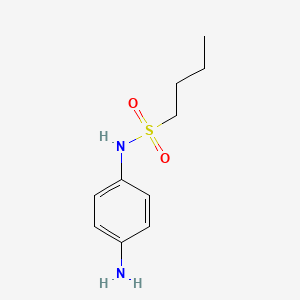
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

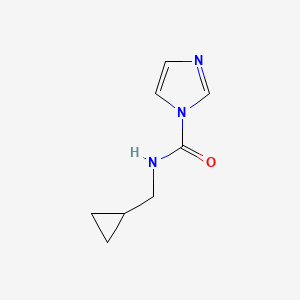
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
